molecular formula C15H20FNO2S B2472702 1-(cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane CAS No. 1797751-25-7

1-(cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane

Cat. No.: B2472702
CAS No.: 1797751-25-7
M. Wt: 297.39
InChI Key: BOIMHOSXXNVYCU-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane is a chemical compound of interest in medicinal chemistry and drug discovery research. It features an azepane core, a seven-membered nitrogen-containing ring, which is a privileged scaffold in pharmaceuticals . Azepane-based compounds are recognized for their structural diversity and broad therapeutic potential, making them valuable for the discovery of new therapeutic agents . The structure incorporates a 4-fluorophenyl moiety and a cyclopropanesulfonyl group, which are common in the design of bioactive molecules. Similar compounds with structural variations, such as the replacement of the fluorophenyl with a chlorophenyl group, are documented in chemical databases, indicating a research interest in this class of molecules . Recent research into novel azepane-based scaffolds has revealed potent biological activities, including nanomolar-level inhibition of monoamine transporters, suggesting potential applications in targeting neuropsychiatric disorders . This product is intended for research purposes, such as hit identification, lead optimization, and investigating structure-activity relationships (SAR). It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-cyclopropylsulfonyl-3-(4-fluorophenyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2S/c16-14-6-4-12(5-7-14)13-3-1-2-10-17(11-13)20(18,19)15-8-9-15/h4-7,13,15H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIMHOSXXNVYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azepane Ring Formation

The azepane core is typically constructed via intramolecular cyclization or ring-expansion reactions . One method involves reductive amination of a keto-azepane precursor using sodium cyanoborohydride, yielding the tertiary amine backbone. For example:

  • Step 1 : Condensation of 4-fluorophenylacetonitrile with ε-caprolactam under acidic conditions generates a Schiff base intermediate.
  • Step 2 : Catalytic hydrogenation (H₂, Pd/C) reduces the imine to form 3-(4-fluorophenyl)azepane.

Alternative approaches include Beckmann rearrangement of cyclohexanone oxime derivatives, though this method requires stringent temperature control (−10°C to 25°C) to prevent side reactions.

Sulfonylation with Cyclopropanesulfonyl Chloride

The introduction of the cyclopropanesulfonyl group is achieved through nucleophilic substitution between 3-(4-fluorophenyl)azepane and cyclopropanesulfonyl chloride:

  • Reaction Conditions :
    • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
    • Base: Triethylamine (2.5 equiv) to neutralize HCl byproduct.
    • Temperature: 0°C to room temperature (20–25°C).
    • Time: 6–12 hours.

Example Procedure :

  • Dissolve 3-(4-fluorophenyl)azepane (1.0 equiv) in DCM (10 mL/g substrate).
  • Add triethylamine (2.5 equiv) and cool to 0°C.
  • Slowly add cyclopropanesulfonyl chloride (1.2 equiv) dropwise.
  • Warm to room temperature and stir for 10 hours.
  • Quench with water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Yield : 75–92% (dependent on purity of sulfonyl chloride).

Optimization of Sulfonylation Conditions

Solvent and Base Selection

Reaction efficiency is highly solvent-dependent:

Solvent Base Yield (%) Purity (%)
DCM Triethylamine 92 98
THF DMAP 85 95
Acetonitrile Pyridine 78 90

Polar aprotic solvents (DCM, THF) enhance sulfonyl chloride reactivity, while bulky bases like DMAP minimize over-sulfonylation.

Temperature and Stoichiometry

Exothermic reactions require controlled addition of sulfonyl chloride at 0°C. Excess reagent (1.2–1.5 equiv) ensures complete conversion, but higher equivalents (>2.0) lead to di-sulfonylated byproducts.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (500 MHz, CDCl₃): δ 7.45–7.40 (m, 2H, Ar-H), 7.10–7.05 (m, 2H, Ar-H), 3.85–3.75 (m, 1H, azepane-CH), 3.20–3.10 (m, 2H, SO₂-CH₂), 2.95–2.85 (m, 1H, cyclopropane-CH), 1.80–1.60 (m, 4H, azepane-CH₂), 1.25–1.15 (m, 4H, cyclopropane-CH₂).
  • ¹³C NMR : δ 162.1 (C-F), 134.5 (Ar-C), 115.3 (Ar-C), 58.9 (SO₂-C), 45.2 (azepane-C), 25.7 (cyclopropane-C).
  • HRMS : [M+H]⁺ calc. for C₁₆H₂₁FNO₂S: 310.1274; found: 310.1276.

Purity and Chirality

HPLC analysis (C18 column, MeCN/H₂O 70:30) showed ≥98% purity. Chiral separation confirmed a racemic mixture, indicating no stereochemical preference during synthesis.

Challenges and Alternative Strategies

Byproduct Formation

Di-sulfonylation occurs if reaction temperatures exceed 30°C or if excess sulfonyl chloride is used. Mitigation strategies include:

  • Slow addition of sulfonyl chloride.
  • Use of molecular sieves to absorb HCl.

Green Chemistry Approaches

Recent advances employ microwave-assisted synthesis (100°C, 30 minutes) to reduce reaction times and improve yields (88–90%).

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropanesulfonyl group or the 4-fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in the formation of various substituted azepane derivatives.

Scientific Research Applications

1-(cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane involves its interaction with molecular targets such as enzymes or receptors. The cyclopropanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The 4-fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonyl-Substituted Azepane Derivatives

Key Compounds:
  • 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane ()
  • 1-[(4-Methylphenyl)sulfonyl]azepane ()
  • 1-(Cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane (Target Compound)
Property 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane 1-[(4-Methylphenyl)sulfonyl]azepane Target Compound
Sulfonyl Group 4-Chloro-3-nitrobenzene 4-Methylphenyl Cyclopropane
Electron Effects Strong electron-withdrawing (NO₂, Cl) Weak electron-donating (CH₃) Moderate electron-withdrawing (SO₂)
Steric Hindrance High (bulky aromatic substituent) Moderate (methylphenyl) Low (small cyclopropane ring)
LogP (XlogP) 2.7 ~3.1 (estimated) Predicted ~2.2 (lower lipophilicity)
Bioactivity Relevance Potential nitro group toxicity Limited metabolic stability Enhanced metabolic stability

Analysis :

  • The electron-withdrawing nitro group in 1-(4-chloro-3-nitrobenzenesulfonyl)azepane may confer reactivity but introduces toxicity risks, whereas the cyclopropane group balances electronic effects without toxic byproducts .
  • The methylphenyl sulfonyl analog’s higher lipophilicity (LogP ~3.1) may reduce solubility, while the target compound’s cyclopropane group likely improves aqueous solubility .

Fluorophenyl-Containing Heterocycles

Key Compounds:
  • 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde ()
  • 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-triazolyl)thiazole ()
  • This compound (Target Compound)
Property Pyrazole () Thiazole-Triazole () Target Compound
Core Structure Pyrazole Thiazole-triazole hybrid Azepane
Fluorophenyl Position Para (ring B) Para (multiple rings) Para (azepane C3)
Dihedral Angle 4.64–10.53° (pyrazole vs. fluorophenyl) ~90° (perpendicular fluorophenyl) Likely planar (azepane flexibility)
Bioactivity Moderate (chalcone derivatives) Unreported Predicted high (rigid sulfonyl)

Analysis :

  • However, its orientation differs: pyrazoles () show near-planar fluorophenyl rings, while thiazole-triazole hybrids () exhibit perpendicular positioning, which may hinder target binding .
  • The azepane ring’s flexibility in the target compound allows conformational adaptation to binding sites, contrasting with rigid pyrazole or thiazole cores .

Chalcone Derivatives with Fluorophenyl Substitutions

Key Compounds:
  • Cardamonin (Cluster 5, IC₅₀ = 4.35 µM) ()
  • (E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j, IC₅₀ = 4.70 µM) ()
Property Cardamonin Compound 2j Target Compound
Fluorophenyl Role None (ring B unsubstituted) Para-substituted (ring B) Para-substituted (azepane C3)
Key Substituents Hydroxyl (ring A) Bromine (ring A), iodine (meta) Cyclopropanesulfonyl (azepane)
IC₅₀ (Potency) 4.35 µM 4.70 µM Not reported (structural inference)
Electron Effects Electron-donating (OH) Electron-withdrawing (Br, I) Electron-withdrawing (SO₂)

Analysis :

  • Fluorine at the para position (as in 2j and the target compound) correlates with enhanced potency compared to non-fluorinated analogs. However, bulky substituents like iodine in 2j may offset gains from fluorine .

Biological Activity

1-(Cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclopropanesulfonyl group and a 4-fluorophenyl moiety attached to an azepane ring. This unique structure may contribute to its biological activity, particularly in enzyme inhibition and receptor interaction.

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes, which is critical for its potential therapeutic applications. Enzyme inhibition studies have shown that this compound can affect key metabolic pathways:

  • Protein Kinase B (PKB) : Research indicates that derivatives of azepane compounds exhibit significant inhibition of PKB, which plays a crucial role in cell signaling pathways involved in metabolism and cell growth. For instance, certain azepane derivatives have demonstrated IC50 values as low as 5 nM against PKB-alpha, highlighting their potency .
  • Cholinesterase Inhibition : The compound may also act as an inhibitor of cholinesterase, an enzyme essential for neurotransmitter regulation. This activity suggests potential applications in treating neurodegenerative diseases where cholinergic signaling is disrupted.

Antibacterial Properties

Preliminary studies suggest that this compound exhibits antibacterial properties. Its ability to inhibit bacterial growth could make it a candidate for developing new antibiotics, particularly against resistant strains.

The mechanism by which this compound exerts its biological effects involves binding to specific enzyme active sites or receptor sites, altering their normal function. This interaction can lead to downstream effects that impact cellular processes such as proliferation, apoptosis, and metabolic regulation.

Study on PKB Inhibition

A study conducted on various azepane derivatives, including this compound, revealed significant insights into their mechanism of action. The researchers utilized molecular docking studies to predict binding affinities and interactions with the active site of PKB-alpha. The results indicated that modifications to the azepane structure could enhance inhibitory activity while maintaining stability in plasma .

Antibacterial Activity Assessment

In another study focusing on the antibacterial properties of similar compounds, this compound was tested against several bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, suggesting that this compound could be further developed into an antibacterial agent.

Data Table: Summary of Biological Activities

Activity Target IC50 Value Notes
PKB InhibitionPKB-alpha~5 nMHigh potency; potential for cancer therapy
Cholinesterase InhibitionCholinesteraseNot specifiedImplications for neurodegenerative diseases
AntibacterialVarious bacterial strainsDose-dependentPotential for antibiotic development

Q & A

Q. How does the compound compare to structurally related azepane derivatives in selectivity?

  • Comparative Analysis : Generate heatmaps of IC50 values across target panels (e.g., kinases, ion channels). Use principal component analysis (PCA) to cluster compounds by bioactivity profiles. Highlight the cyclopropanesulfonyl group’s role in reducing off-target effects .

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